2-Chlorophenol is an organic compound with the molecular formula C₆H₄ClO and a CAS number of 95-57-8. It appears as a colorless to amber liquid with a characteristic unpleasant odor, and it is denser than water, with a density of approximately 1.265 g/cm³. The compound is moderately volatile, with a boiling point of around 175 °C (347 °F) and a freezing point of about 7 °C (46 °F) .
As a chlorinated derivative of phenol, 2-Chlorophenol is classified as a weak acid and is known for its solubility in water, where it can dissolve at concentrations between 10 to 50 mg/mL at 15 °C . It is primarily utilized as an intermediate in the production of phenolic resins and as a solvent for polyester fibers .
2-CP is a common environmental pollutant released from industrial processes and agricultural practices []. Researchers use it as a model compound to study the behavior of chlorinated organics in the environment. This includes investigating adsorption processes on surfaces like soil particles [], degradation pathways by microorganisms [], and overall environmental persistence [].
Due to its well-defined properties, 2-CP is often used as a target contaminant in studies on developing new methods for environmental remediation. This can include testing the effectiveness of various adsorbent materials for water purification [] or evaluating the efficiency of biological treatment processes for wastewater treatment [].
The compound is also known to neutralize bases in exothermic reactions, indicating its acidic nature .
2-Chlorophenol exhibits significant biological activity, particularly as an antimicrobial agent. It has been used historically as a disinfectant and antiseptic, although its use has declined due to safety concerns. Toxicological studies indicate that exposure can lead to respiratory irritation, skin burns, and systemic toxicity, including effects on the liver and kidneys . In laboratory settings, it has been shown to induce oxidative stress in cells and may have implications for cellular signaling pathways .
The synthesis of 2-Chlorophenol typically involves the chlorination of phenol using chlorine gas or chlorinating agents under controlled conditions. Common methods include:
These methods allow for varying degrees of substitution and can yield different chlorinated phenolic compounds .
2-Chlorophenol has several industrial applications:
Due to its reactivity, it also plays a role in research settings for studying chemical mechanisms and interactions .
Studies on the interactions of 2-Chlorophenol often focus on its reactivity with biological systems and its environmental impact. Research indicates that it can react with various nucleophiles in biological systems, leading to potential toxic effects. Additionally, its behavior in aquatic environments has been studied to understand its persistence and degradation pathways .
Toxicological assessments have highlighted the need for careful handling due to its corrosive nature and potential health hazards upon exposure .
2-Chlorophenol belongs to a class of compounds known as chlorophenols. Here are some similar compounds along with their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Chlorophenol | C₆H₄ClO | Has chlorine at the para position; used as an antiseptic. |
2-Bromophenol | C₆H₄BrO | Contains bromine instead of chlorine; used in organic synthesis. |
Phenol | C₆H₆O | Parent compound without halogen substitution; widely used as a disinfectant. |
3-Chlorophenol | C₆H₄ClO | Chlorine at the meta position; less reactive than ortho or para derivatives. |
The unique positioning of the chlorine atom in 2-Chlorophenol contributes to its specific reactivity patterns and applications compared to other chlorinated phenols .